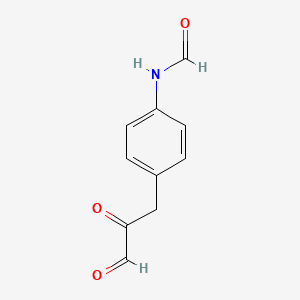
N-(4-(2,3-Dioxopropyl)phenyl)formamide
説明
N-(4-(2,3-Dioxopropyl)phenyl)formamide is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,3-Dioxopropyl)phenyl)formamide, a compound with the CAS number 1799434-59-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C12H13N1O2
- Molecular Weight : 219.24 g/mol
Antimicrobial Activity
Initial studies indicate that this compound exhibits antimicrobial properties. Its mechanism likely involves disrupting folic acid synthesis in bacteria, similar to other compounds that inhibit dihydropteroate synthetase.
Cytotoxicity and Anticancer Potential
Research suggests potential anticancer activity. The compound's ability to modulate cell proliferation and induce apoptosis in cancer cell lines has been observed in preliminary assays.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound reduced cell viability in various cancer cell lines at concentrations ranging from 10 µM to 100 µM.
- The IC50 values for different cancer types varied, indicating selective cytotoxicity.
-
Animal Models :
- In vivo experiments using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups.
Data Table: Biological Activity Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Tumor Reduction | Significant decrease in tumor size in vivo |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : Preliminary data suggest moderate oral bioavailability.
- Metabolism : The compound is likely metabolized in the liver, with metabolites potentially retaining some biological activity.
- Excretion : Primarily excreted via renal pathways.
特性
IUPAC Name |
N-[4-(2,3-dioxopropyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-10(14)5-8-1-3-9(4-2-8)11-7-13/h1-4,6-7H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZIUOPAYINHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















